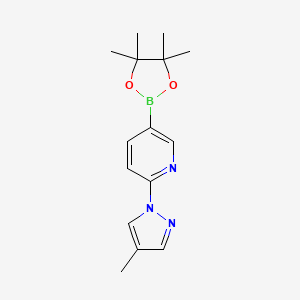
Pyridine, 2-(4-methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
説明
Pyridine, 2-(4-methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a useful research compound. Its molecular formula is C15H20BN3O2 and its molecular weight is 285.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridine, 2-(4-methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 2-(4-methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound Pyridine, 2-(4-methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , indicating the presence of boron and nitrogen heterocycles which are often associated with diverse biological activities. The presence of the pyrazole moiety is particularly noteworthy as it has been linked to various therapeutic effects.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antitumor Activity
- Compounds containing pyrazole and pyridine rings have been studied for their ability to inhibit tumor growth. For instance, the inhibition of specific kinases involved in cancer progression has been documented. A study highlighted that modifications in the pyrazole structure led to enhanced potency against certain cancer cell lines .
- Antiviral Properties
- Enzyme Inhibition
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes and receptors involved in cell signaling. The interaction with these targets can lead to altered phosphorylation states within cells, ultimately affecting cellular proliferation and apoptosis.
Case Studies
Several studies have investigated the biological activity of similar compounds:
-
Case Study 1: Antitumor Efficacy
A recent study evaluated a series of pyrazole derivatives for their antitumor effects in vitro and in vivo. The results indicated significant inhibition of tumor growth in xenograft models when treated with compounds structurally related to our target compound . -
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of pyrazole-containing compounds against RNA viruses. The study reported promising results with respect to viral load reduction in treated cell cultures .
Data Table: Biological Activities of Related Compounds
科学的研究の応用
Medicinal Chemistry
Anticancer Activity : Pyridine derivatives have been extensively studied for their anticancer properties. The incorporation of the pyrazole moiety into pyridine enhances its biological activity. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound may share these properties, warranting further investigation into its potential as an anticancer agent.
Neuroprotective Effects : There is growing interest in the neuroprotective effects of pyridine derivatives. Studies have shown that certain pyridine-based compounds can modulate neurotransmitter systems and exhibit antioxidant properties. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Properties : The compound may also possess antimicrobial activity. Pyridine derivatives are known to inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents. This application is crucial in addressing antibiotic resistance issues prevalent in modern medicine.
Agricultural Applications
Pesticides and Herbicides : The unique chemical structure of pyridine derivatives allows them to act as effective pesticides and herbicides. Compounds similar to Pyridine, 2-(4-methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- have been used to develop agrochemicals that target specific pests while minimizing harm to beneficial organisms.
Plant Growth Regulators : Some studies suggest that pyridine-based compounds can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This property is beneficial for improving crop yields and sustainability in agricultural practices.
Material Science
Catalysts in Organic Synthesis : Pyridine derivatives are widely utilized as catalysts in various organic reactions due to their ability to stabilize transition states. The specific compound may serve as a catalyst or co-catalyst in reactions such as cross-coupling or polymerization processes.
Development of Functional Materials : The boron-containing moiety in this compound opens avenues for developing functional materials with specific electronic or optical properties. Research into the synthesis of new materials incorporating this compound could lead to advancements in electronics or photonics.
Case Studies
特性
IUPAC Name |
2-(4-methylpyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BN3O2/c1-11-8-18-19(10-11)13-7-6-12(9-17-13)16-20-14(2,3)15(4,5)21-16/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTINWJEMVXDGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3C=C(C=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















